molecular formula C25H30N6O2 B2712499 4-(4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carbonyl)-1-phenylpyrrolidin-2-one CAS No. 2200355-64-0

4-(4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carbonyl)-1-phenylpyrrolidin-2-one

Cat. No.: B2712499
CAS No.: 2200355-64-0
M. Wt: 446.555
InChI Key: ATIKAURPKCZKTK-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a triazolo[4,3-b]pyridazine ring, a piperidine ring, a carbonyl group, and a pyrrolidinone ring. These groups are common in many pharmaceutical compounds and could potentially exhibit a variety of biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups. The triazolo[4,3-b]pyridazine and pyrrolidinone rings are likely to be planar due to the presence of conjugated double bonds. The piperidine ring is likely to adopt a chair conformation .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The carbonyl group could undergo nucleophilic addition reactions, while the nitrogen in the triazolo[4,3-b]pyridazine ring could act as a base or nucleophile .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of the carbonyl group could increase its polarity, affecting its solubility in different solvents .

Scientific Research Applications

Synthesis and Pharmacological Evaluation

The compound is involved in the synthesis and pharmacological evaluation of various derivatives that demonstrate significant biological activities. For instance, compounds derived from this chemical structure have been synthesized and shown to exhibit antihistaminic activity and inhibit eosinophil infiltration, potentially offering therapeutic avenues for conditions like atopic dermatitis and allergic rhinitis (Gyoten et al., 2003). Another study describes the synthesis and evaluation of 1,2,4-triazolo[1,5-a]pyrimidines fused to various heterocyclic systems, revealing compounds with promising cardiovascular benefits, such as coronary vasodilation and antihypertensive activities (Sato et al., 1980).

Antimicrobial and Antifungal Activities

Research indicates significant antimicrobial and antifungal activities among derivatives of the compound. A study synthesized novel derivatives and screened them against various bacterial and fungal strains, showing that these compounds possess significant biological activity against tested microorganisms (Suresh et al., 2016).

Cancer Therapy

In the context of cancer therapy, modifications of this compound have led to the development of small-molecule androgen receptor downregulators evaluated in clinical trials for treating castrate-resistant prostate cancer. This highlights the compound's potential in developing treatments targeting hormone-sensitive cancers (Bradbury et al., 2013).

Antioxidant Properties

The compound's derivatives have been examined for their antioxidant properties. Synthesis and in vitro screening for antimicrobial and antioxidant activities of triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives reveal moderate to good binding energies and significant antimicrobial and antioxidant activity, indicating their potential as therapeutic agents (Flefel et al., 2018).

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Many compounds with similar structures exhibit antimicrobial, antifungal, and anti-inflammatory activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed when working with this compound .

Future Directions

Future research could focus on exploring the biological activity of this compound and developing more efficient synthesis methods .

Properties

IUPAC Name

4-[4-(6-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)piperidine-1-carbonyl]-1-phenylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N6O2/c1-25(2,3)20-9-10-21-26-27-23(31(21)28-20)17-11-13-29(14-12-17)24(33)18-15-22(32)30(16-18)19-7-5-4-6-8-19/h4-10,17-18H,11-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATIKAURPKCZKTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN2C(=NN=C2C3CCN(CC3)C(=O)C4CC(=O)N(C4)C5=CC=CC=C5)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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